![molecular formula C12H14LiNO B14451493 Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide CAS No. 78482-09-4](/img/structure/B14451493.png)
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a lithium atom bonded to a phenyl ring substituted with a 4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl group, making it a valuable reagent in organic synthesis and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide typically involves the reaction of 2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline with a lithium reagent such as lithium diisopropylamide (LDA) or n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is performed at low temperatures, often around -78°C, to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, precise control of reaction conditions, and ensuring the purity of reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, boron reagents, and oxidizing or reducing agents. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the phenyl ring with another aromatic ring .
Aplicaciones Científicas De Investigación
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity
Mecanismo De Acción
The mechanism of action of lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom provides a strong nucleophilic character, allowing the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide include:
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenylmethanide: A similar compound with a propan-2-yl group instead of a methanide group.
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ethanide: A compound with an ethanide group instead of a methanide group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazolyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable reagent in specific synthetic applications and research areas .
Propiedades
Número CAS |
78482-09-4 |
|---|---|
Fórmula molecular |
C12H14LiNO |
Peso molecular |
195.2 g/mol |
Nombre IUPAC |
lithium;2-(2-methanidylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H14NO.Li/c1-9-6-4-5-7-10(9)11-13-12(2,3)8-14-11;/h4-7H,1,8H2,2-3H3;/q-1;+1 |
Clave InChI |
ULENGWYDURBZGB-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1(COC(=N1)C2=CC=CC=C2[CH2-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


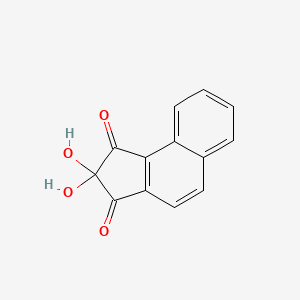
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)

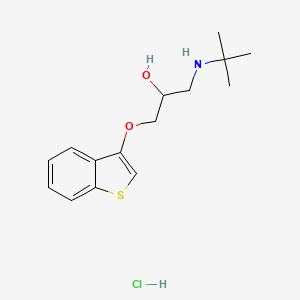
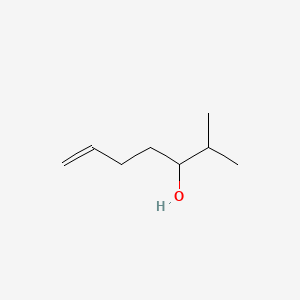
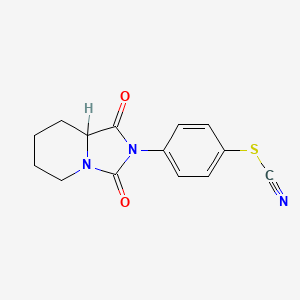
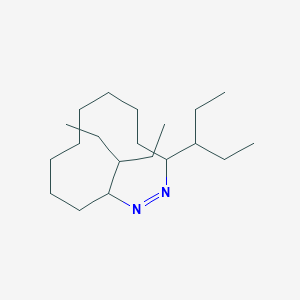



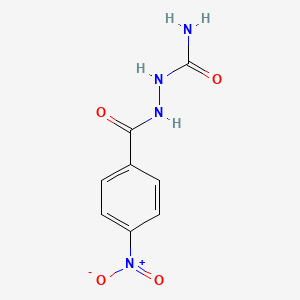


![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
